Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an ethyl ester group, an iodophenyl group, and a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodoaniline with ethyl 2-bromo-5-formylbenzoate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxazole derivatives .
Scientific Research Applications
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Iodophenyl)benzo[d]oxazol-5-amine
- Ethyl benzo[d]oxazole-5-carboxylate
- 2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine
Uniqueness
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is unique due to the presence of the iodophenyl group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications .
Properties
Molecular Formula |
C16H12INO3 |
---|---|
Molecular Weight |
393.17 g/mol |
IUPAC Name |
ethyl 2-(3-iodophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H12INO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3 |
InChI Key |
LZRIYASPSXMMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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